Folipastatin

Description

Structure

3D Structure

Properties

IUPAC Name |

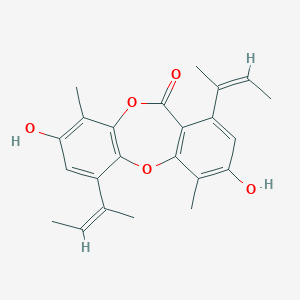

1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKBGPTPXPMBH-OXAWKVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139959-71-0 | |

| Record name | Folipastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOLIPASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Folipastatin from Aspergillus unguis: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folipastatin, a depsidone natural product, was first isolated from the fungus Aspergillus unguis.[1][2] It is a recognized inhibitor of phospholipase A2 and has demonstrated other bioactivities, including moderate antibiotic effects against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of A. unguis, extraction of the metabolite, and its purification. While this compound is primarily known as a phospholipase A2 inhibitor, this guide also explores the potential implications of inhibiting neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling, and presents relevant pathways that could be affected by such an inhibitor.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3] The genus Aspergillus, in particular, is known for producing a vast array of bioactive compounds.[4][5] Aspergillus unguis, a fungus found in both terrestrial and marine environments, produces a variety of secondary metabolites, including depsidones, phthalides, and cyclopeptides.[4][6] Among these, this compound (C₂₃H₂₄O₅) stands out for its inhibitory activity against phospholipase A2.[1][2] This document serves as a technical resource, consolidating the available information on the discovery and isolation of this compound, and providing detailed experimental methodologies.

Discovery and Biological Activity of this compound

This compound was first identified as a novel depsidone compound by researchers studying metabolites of Aspergillus unguis.[1][2] The initial discovery highlighted its potent inhibitory effect on phospholipase A2.[1][2] While the primary literature does not describe this compound as a direct inhibitor of neutral sphingomyelinase (N-SMase), understanding the N-SMase pathway is crucial for researchers in lipid signaling and drug discovery. Inhibition of N-SMase can have significant effects on cellular processes such as inflammation, apoptosis, and cell proliferation, as N-SMase catalyzes the hydrolysis of sphingomyelin to ceramide, a critical second messenger.[7]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 380.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][7][8]benzodioxepin-6-one | --INVALID-LINK-- |

| CAS Number | 139959-71-0 | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | --INVALID-LINK-- |

Known Biological Activity of this compound

| Activity | IC₅₀ | Target | Reference |

| Phospholipase A₂ Inhibition | 39 µM | Phospholipase A₂ | (Hamano et al., 1992) |

| Antibiotic Activity | - | Gram-positive bacteria | --INVALID-LINK-- |

| Sterol O-acyltransferase (SOAT) 1 and 2 Inhibition | - | SOAT1 and SOAT2 | --INVALID-LINK-- |

Experimental Protocols

Cultivation of Aspergillus unguis

Aspergillus unguis can be cultivated on various media to promote the production of secondary metabolites. The choice of media and cultivation conditions can significantly impact the yield of this compound.

Materials:

-

Strain: Aspergillus unguis

-

Media: Potato Dextrose Agar (PDA) for initial culture, and a production medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

-

Sterile flasks or bioreactors

-

Incubator/shaker

Protocol:

-

Inoculation: Inoculate PDA plates with spores or mycelial fragments of A. unguis. Incubate at 25-28°C for 7-10 days until sufficient growth is observed.

-

Seed Culture: Transfer a small piece of the agar culture into a flask containing the seed culture medium (e.g., PDB). Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 7-14 days under the same conditions as the seed culture. The optimal fermentation time should be determined empirically by monitoring the production of this compound.

Extraction and Isolation of this compound

The following is a general procedure for the extraction and isolation of this compound from the fermentation broth of A. unguis.

Materials:

-

Fermentation broth of A. unguis

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction: After fermentation, separate the mycelium from the broth by filtration. Extract the mycelial mat and the filtrate separately with an equal volume of ethyl acetate three times.

-

Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

-

HPLC Purification: Further purify the combined fractions by reversed-phase HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. The elution of this compound can be monitored by UV detection.

-

Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Signaling Pathways

Neutral Sphingomyelinase (N-SMase) Signaling Pathway

Neutral sphingomyelinase (N-SMase) is a key enzyme in the sphingomyelin signaling pathway. It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[7] Ceramide acts as a lipid second messenger that mediates a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[7] Various stimuli, such as tumor necrosis factor-alpha (TNF-α), can activate N-SMase.[7]

Caption: TNF-α induced N-SMase signaling pathway.

Experimental Workflow for this compound Discovery and Isolation

The discovery and isolation of a natural product like this compound follow a systematic workflow, from the cultivation of the source organism to the final purification and characterization of the compound.

References

- 1. Frontiers | The Neutral Sphingomyelinase 2 Is Required to Polarize and Sustain T Cell Receptor Signaling [frontiersin.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Folipastatin: A Technical Guide to Fungal Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folipastatin, a depsidone-class natural product, has garnered significant interest within the scientific community for its potent biological activities, including the inhibition of phospholipase A2.[1] This enzyme plays a crucial role in the inflammatory cascade, making this compound a compelling candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailing experimental protocols for its cultivation, extraction, and analysis. Furthermore, it delves into the biosynthetic pathway responsible for its production, offering a comprehensive resource for researchers seeking to explore and harness the therapeutic potential of this promising fungal metabolite.

This compound Producing Fungal Strains

The primary producer of this compound is the filamentous fungus Aspergillus unguis .[1] Various strains of this species, isolated from both marine and terrestrial environments, have been identified as producers of this compound and other related depsidones.[2][3] While a comprehensive comparative analysis of this compound yield across a wide range of Aspergillus unguis strains is not extensively documented in publicly available literature, some specific strains have been noted for their production capabilities.

Notably, marine-derived strains of Aspergillus unguis, such as IV17-109 and 158SC-067 , have been documented as producers of this compound.[2] Additionally, research into the broader class of depsidones suggests that other related fungal species may also harbor the genetic machinery for this compound synthesis, though Aspergillus unguis remains the most prominently cited source.

Quantitative Data on this compound Production

Quantitative data on the production yields of this compound from various fungal strains and under different fermentation conditions are limited in publicly accessible literature. Most studies focus on the isolation and structural elucidation of the compound rather than the optimization of its production. However, to facilitate comparison and guide future optimization efforts, the following table summarizes the available data. It is important to note that direct comparisons can be challenging due to variations in experimental methodologies.

| Fungal Strain | Fermentation Type | Medium | Yield | Reference |

| Aspergillus unguis 158SC-067 | Submerged | Bennett's Broth | 3.0 mg (from a fraction of the mycelium extract) | [2] |

Further research is required to establish standardized and optimized production yields for this compound from various fungal strains.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production, isolation, and analysis of this compound.

Protocol 1: Cultivation of Aspergillus unguis for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Aspergillus unguis to produce this compound. Optimization of parameters such as media composition, pH, temperature, and aeration may be necessary to enhance yields for specific strains.

1. Inoculum Preparation: a. Prepare Potato Dextrose Agar (PDA) plates. b. Inoculate the PDA plates with spores or mycelial fragments of the desired Aspergillus unguis strain. c. Incubate the plates at 28°C for 5-7 days until sufficient sporulation is observed. d. Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. e. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Submerged Fermentation: a. Prepare the fermentation medium (e.g., Bennett's Broth: 10 g/L glucose, 2 g/L yeast extract, 1 g/L peptone, 0.5 g/L beef extract, 0.5 g/L KH2PO4, 0.2 g/L MgSO4·7H2O, pH 7.0). b. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving. c. Inoculate each flask with 1 mL of the spore suspension. d. Incubate the flasks on a rotary shaker at 150-200 rpm and 28°C for 14-21 days.

Protocol 2: Extraction and Purification of this compound

This protocol describes the extraction of this compound from the fungal biomass and culture broth, followed by a general purification scheme.

1. Extraction: a. After the fermentation period, separate the mycelial biomass from the culture broth by filtration. b. Lyophilize the mycelial biomass. c. Extract the lyophilized mycelium with ethyl acetate (EtOAc) at a ratio of 1:10 (w/v) three times with agitation. d. Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract. e. Extract the culture broth with an equal volume of EtOAc three times. f. Combine the broth extracts and evaporate the solvent to yield the crude broth extract.

2. Purification: a. Dissolve the crude extracts in a minimal amount of methanol. b. Subject the dissolved extract to column chromatography on a silica gel column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v) and visualize under UV light. e. Pool the fractions containing this compound. f. Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method validation according to ICH guidelines is recommended for accurate and reliable quantification.[4]

1. Standard Preparation: a. Prepare a stock solution of purified this compound of known concentration in methanol. b. Prepare a series of calibration standards by serially diluting the stock solution.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of 254 nm.

- Injection Volume: 20 µL.

3. Quantification: a. Inject the prepared standards and the extracted samples into the HPLC system. b. Construct a calibration curve by plotting the peak area of the standards against their concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biosynthesis

This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a set of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Aspergillus unguis has not been explicitly detailed in the available literature, a putative biosynthetic pathway can be proposed based on the known biosynthesis of other fungal depsidones.[5][6][7]

The core of the this compound molecule is assembled by a Type I iterative Polyketide Synthase (PKS). This large, multi-domain enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent modifications, including cyclization, chlorination, and the formation of the characteristic depsidone ring structure, are carried out by tailoring enzymes such as cyclases, halogenases, and P450 monooxygenases, which are also encoded within the BGC.

Diagram: Putative this compound Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Diagram: Experimental Workflow for this compound Production and Analysis

Caption: Workflow for this compound production and analysis.

Conclusion

This compound, produced by the fungus Aspergillus unguis, represents a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge surrounding its fungal producers, methods for its production and analysis, and its putative biosynthetic pathway. While there are still gaps in the understanding of its quantitative production and the specific genetic determinants of its biosynthesis, the protocols and information presented here offer a solid foundation for researchers to further explore and optimize the production of this promising anti-inflammatory agent. Future work focusing on strain improvement, fermentation optimization using statistical methods like Response Surface Methodology, and the complete elucidation of its biosynthetic gene cluster will be crucial in unlocking the full potential of this compound for drug development.

References

- 1. Functional Characterization of New Polyketide Synthase Genes Involved in Ochratoxin A Biosynthesis in Aspergillus Ochraceus fc-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. cipac.org [cipac.org]

- 5. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Folipastatin as a Phospholipase A2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folipastatin, a natural depsidone compound, and its role as an inhibitor of phospholipase A2 (PLA2). It covers its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Introduction: Phospholipase A2 and the Discovery of this compound

Phospholipases A2 (PLA2) are a superfamily of enzymes crucial for a variety of cellular functions, including signal transduction, inflammation, and membrane remodeling.[1][2] These enzymes catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1] A key fatty acid released is arachidonic acid, the precursor to a vast array of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[3][4] Given its central role in initiating the inflammatory cascade, PLA2 has become a significant target for the development of novel anti-inflammatory drugs.

This compound is a depsidone compound first isolated from the fungus Aspergillus unguis.[5][6][7] It was identified as a potent inhibitor of phospholipase A2, marking it as a compound of interest for further investigation.[5][6] Chemically, this compound's structure is 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1][5]benzodioxepin-6-one, with the molecular formula C23H24O5.[7][8]

Quantitative Inhibition Data

The inhibitory potency of a compound is a critical parameter in drug development. For this compound, the half-maximal inhibitory concentration (IC50) against phospholipase A2 has been determined, providing a quantitative measure of its efficacy.

| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |

| This compound | Phospholipase A2 (PLA2) | 39 μM | Aspergillus unguis | [5] |

Mechanism of Inhibition

This compound exerts its biological effect by directly inhibiting the enzymatic activity of phospholipase A2. By blocking PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids. This action is the primary step in halting the downstream production of pro-inflammatory eicosanoids.[3][9]

The precise molecular interaction and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been detailed in the available literature. Characterizing the exact binding modality is crucial for understanding its structure-activity relationship and for guiding the design of more potent synthetic analogs.[10][11]

The Phospholipase A2 Signaling Pathway

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling, primarily by disrupting the arachidonic acid cascade. This pathway is fundamental to the inflammatory response.

-

Stimulus & PLA2 Activation : Various stimuli (e.g., cytokines, growth factors) activate PLA2, often via G-protein coupled receptors or receptor tyrosine kinases, leading to its translocation to the cell membrane.[9][12]

-

Arachidonic Acid Release : Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid (AA) into the cytoplasm.[1][3]

-

Eicosanoid Synthesis : Free AA is then metabolized by three main enzyme families:

-

Biological Response : These eicosanoids act as potent signaling molecules that mediate inflammation, pain, fever, and other physiological responses.[4][13]

This compound acts at the initial, rate-limiting step of this cascade, preventing the generation of all downstream lipid mediators.

Experimental Protocols for PLA2 Inhibition Assay

The characterization of PLA2 inhibitors like this compound requires robust and reproducible enzymatic assays. A common method involves measuring the release of a labeled or fluorescent fatty acid from a phospholipid substrate.

Objective : To determine the IC50 value of an inhibitor against a specific PLA2 isozyme.

Materials :

-

Purified recombinant human PLA2

-

Substrate: Vesicles of a suitable phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) containing a fluorescently labeled fatty acid at the sn-2 position.

-

Assay Buffer: Tris-HCl or HEPES buffer containing CaCl2 (as PLA2 activity is calcium-dependent) and bovine serum albumin (BSA) to sequester the released fatty acid.

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate (black, for fluorescence assays).

-

Fluorescence plate reader.

Methodology :

-

Substrate Preparation : Prepare small unilamellar vesicles (SUVs) of the phospholipid substrate using sonication or extrusion.

-

Compound Dilution : Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture : In each well of the microplate, add the assay buffer, the substrate vesicles, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition : Initiate the reaction by adding the purified PLA2 enzyme to each well.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Measurement : Measure the increase in fluorescence intensity resulting from the release of the fluorescent fatty acid from the quenched environment of the phospholipid vesicle.

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Relevance in Drug Development

The central role of PLA2 in inflammation makes its inhibitors, including this compound, attractive candidates for therapeutic development. Conditions where PLA2 is implicated and where its inhibition could be beneficial include:

This compound serves as a natural product scaffold that can inspire the synthesis of novel, more potent, and selective PLA2 inhibitors with improved pharmacokinetic properties for clinical applications.

Conclusion

This compound is a naturally derived inhibitor of phospholipase A2 with a demonstrated potency in the micromolar range. By targeting the apex of the arachidonic acid cascade, it effectively blocks the production of a wide spectrum of pro-inflammatory lipid mediators. While further studies are required to elucidate its precise mechanism of inhibition and to evaluate its efficacy in cellular and in vivo models, this compound represents a valuable lead compound in the ongoing search for new anti-inflammatory therapies. This guide provides the foundational technical information necessary for researchers and drug development professionals to understand and further investigate the potential of this compound and related molecules.

References

- 1. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C23H24O5 | CID 6439424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of enzymatic activity of phospholipases A2 by minocycline and doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Folipastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folipastatin, a depsidone metabolite first isolated from the fungus Aspergillus unguis, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory effects on key enzymes and its antimicrobial properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for the scientific community.

Core Biological Activities

This compound's primary reported biological activities are the inhibition of Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT), as well as moderate antibacterial activity against Gram-positive bacteria. Recent studies have also uncovered its ability to inhibit forskolin-stimulated chloride secretion in human intestinal epithelial cells.

Inhibition of Phospholipase A2 (PLA2)

This compound was first identified as an inhibitor of PLA2, an enzyme crucial in the inflammatory cascade.[1] PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are key mediators of inflammation. The inhibition of PLA2 by this compound suggests its potential as an anti-inflammatory agent.

Inhibition of Sterol O-acyltransferase (SOAT)

More recently, this compound has been identified as an inhibitor of both isoforms of Sterol O-acyltransferase, SOAT1 and SOAT2.[1] These enzymes are responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of cholesterol metabolism is implicated in various diseases, including atherosclerosis and certain cancers, making SOAT inhibitors a subject of therapeutic interest.

Antibacterial Activity

Inhibition of Chloride Secretion

A study by Phainuphong et al. (2018) revealed that this compound can dose-dependently inhibit forskolin-stimulated chloride secretion in T84 human intestinal epithelial cells, with an IC50 value of 0.5 µM.[2] This finding suggests a potential role for this compound in modulating epithelial ion transport, which could be relevant for conditions characterized by excessive fluid secretion.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Cell Line/System | IC50 Value | Reference |

| SOAT1 | Cell-based | CHO cells expressing SOAT1 | 8.9 µM | (Uchida et al., 2016) |

| SOAT1 | Enzyme-based | Microsomes from CHO cells expressing SOAT1 | 14.2 µM | (Uchida et al., 2016) |

| SOAT2 | Cell-based | CHO cells expressing SOAT2 | 10.5 µM | (Uchida et al., 2016) |

| SOAT2 | Enzyme-based | Microsomes from CHO cells expressing SOAT2 | 16.3 µM | (Uchida et al., 2016) |

| Forskolin-stimulated Chloride Secretion | Cellular | T84 human intestinal epithelial cells | 0.5 µM | (Phainuphong et al., 2018)[2] |

Table 2: Antibacterial Activity of a Related Depsidone (Emeguisin A) from Aspergillus unguis

| Bacterial Strain | MIC Value | Reference |

| Staphylococcus aureus | 0.5 µg/mL | (Phainuphong et al., 2018)[2] |

| Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | (Phainuphong et al., 2018)[2] |

Note: While these MIC values are for Emeguisin A, they provide an indication of the potential antibacterial potency of depsidones from this fungal source.

Signaling Pathways

The biological effects of this compound can be understood through its modulation of specific signaling pathways.

Phospholipase A2 (PLA2) Signaling Pathway

Inhibition of PLA2 by this compound disrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.

Caption: Inhibition of the PLA2 signaling pathway by this compound.

Sterol O-acyltransferase (SOAT) Signaling Pathway

By inhibiting SOAT, this compound prevents the esterification of free cholesterol, leading to an increase in intracellular free cholesterol levels. This can impact cellular processes that are sensitive to cholesterol homeostasis.

Caption: Inhibition of the SOAT signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SOAT Inhibition Assay (Cell-based)

This protocol is based on the methodology described by Uchida et al. (2016).

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SOAT1 or SOAT2 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 24-well plates. After reaching confluence, the cells are washed and pre-incubated with varying concentrations of this compound (dissolved in DMSO) in a serum-free medium for 1 hour.

-

[¹⁴C]Oleate Labeling: [¹⁴C]Oleate complexed with bovine serum albumin is added to each well and incubated for a defined period (e.g., 2 hours) to allow for the formation of [¹⁴C]cholesteryl oleate.

-

Lipid Extraction: The cells are washed, harvested, and total lipids are extracted using a chloroform/methanol solvent system.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

-

Quantification: The spots corresponding to cholesteryl oleate are identified, scraped, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in treated cells to that in DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: Workflow for the cell-based SOAT inhibition assay.

SOAT Inhibition Assay (Enzyme-based)

This protocol is a general method based on the principles described by Uchida et al. (2016).

-

Microsome Preparation: Microsomes are prepared from SOAT1- or SOAT2-expressing CHO cells by homogenization and differential centrifugation. The protein concentration of the microsomal fraction is determined.

-

Assay Reaction: The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.4), bovine serum albumin, and the microsomal preparation.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and pre-incubated.

-

Substrate Addition: The reaction is initiated by the addition of [¹⁴C]oleoyl-CoA.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted as described in the cell-based assay.

-

TLC and Quantification: The separation and quantification of [¹⁴C]cholesteryl oleate are performed as described previously.

-

Data Analysis: The IC50 value is determined by analyzing the dose-response curve.

Phospholipase A2 Inhibition Assay (General Titrimetric Method)

This is a generalized protocol for a titrimetric PLA2 assay.

-

Substrate Preparation: A substrate emulsion is prepared using a phospholipid such as phosphatidylcholine in a buffer containing Ca²⁺, which is essential for PLA2 activity.

-

Assay Setup: The reaction is carried out in a temperature-controlled vessel with a pH electrode. The pH is adjusted to the optimal pH for the enzyme (e.g., pH 8.0).

-

Blank Rate Determination: The spontaneous hydrolysis of the substrate is measured by monitoring the rate of addition of a standardized NaOH solution required to maintain a constant pH.

-

Enzyme Addition: The reaction is initiated by adding a known amount of PLA2 enzyme.

-

Inhibitor Testing: To test for inhibition, this compound is pre-incubated with the enzyme before the addition of the substrate.

-

Titration: The rate of NaOH consumption is monitored, which is proportional to the rate of fatty acid release by PLA2.

-

Data Analysis: The inhibitory activity is determined by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can be calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard protocol for determining the MIC of an antimicrobial agent.

-

Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no inhibitor) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This compound is a bioactive depsidone with multifaceted biological activities, including the inhibition of PLA2 and SOAT, and antibacterial effects against Gram-positive bacteria. The available quantitative data and understanding of its mechanisms of action provide a solid foundation for further research. This technical guide serves as a centralized resource to facilitate future investigations into the therapeutic potential of this compound and related compounds. Further studies are warranted to fully elucidate its anti-inflammatory and antimicrobial efficacy and to explore its potential in various disease models.

References

Folipastatin: A Technical Guide to a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folipastatin, a depsidone compound isolated from the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its potent inhibitory activity against phospholipase A2 (PLA2). This enzyme plays a crucial role in the inflammatory cascade by liberating arachidonic acid from membrane phospholipids, which is a precursor to various pro-inflammatory mediators. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the methodologies for its production, isolation, and biological evaluation. Furthermore, it elucidates the signaling pathway through which this compound exerts its inhibitory effects, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is characterized by the following molecular and physical properties, essential for its handling and application in research settings.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₄O₅ | [1][2][3][4][5] |

| Molecular Weight | 380.43 g/mol | [2][6] |

| Monoisotopic Mass | 380.1624 Da | [3] |

| Appearance | Not specified in retrieved results | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [7] |

| Source Organism | Aspergillus unguis | [1][3][4][5][7][8] |

Production and Purification of this compound

Fermentation of Aspergillus unguis**

A general approach to the fermentation of Aspergillus unguis for the production of secondary metabolites involves the following stages:

-

Strain Activation and Inoculum Preparation: A pure culture of Aspergillus unguis is transferred from a stock culture to a suitable agar medium and incubated to obtain a sporulating culture. Spores are then harvested to create a spore suspension, which serves as the inoculum for liquid fermentation.

-

Fermentation: The spore suspension is inoculated into a liquid fermentation medium. The composition of the medium, pH, temperature, and aeration are critical parameters that need to be optimized for maximal this compound yield.

-

Monitoring: The fermentation process is monitored for fungal growth and the production of this compound, typically by analyzing samples of the broth at regular intervals using techniques like High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

Following fermentation, this compound is extracted from the fermentation broth and purified using a combination of chromatographic techniques.

-

Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate to partition the lipophilic this compound from the aqueous medium.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other metabolites. These steps may include:

-

Column Chromatography: Using silica gel or other stationary phases to achieve a preliminary separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18), to obtain highly pure this compound.

-

The following diagram illustrates a generalized workflow for the production and purification of this compound.

Biological Activity and Mechanism of Action

This compound is a known inhibitor of phospholipase A2 (PLA2). This enzyme is a key player in the inflammatory response.

Phospholipase A2 Inhibition Assay

The inhibitory effect of this compound on PLA2 activity can be determined using various assay methods. A common approach involves measuring the release of fatty acids from a phospholipid substrate.

Principle: PLA2 catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a fatty acid and a lysophospholipid. The rate of this reaction can be monitored in the presence and absence of an inhibitor like this compound.

General Protocol:

-

Substrate Preparation: A solution or emulsion of a suitable phospholipid substrate (e.g., phosphatidylcholine) is prepared.

-

Enzyme Reaction: A known amount of PLA2 enzyme is added to the substrate in a buffered solution.

-

Inhibitor Addition: For the test samples, varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

-

Detection: The release of fatty acids is quantified. This can be done using various methods, including:

-

Titrimetric assays: Measuring the amount of alkali required to neutralize the released fatty acids.

-

Spectrophotometric assays: Using a pH indicator that changes color in response to the decrease in pH due to fatty acid release.

-

Radiometric assays: Using a radiolabeled phospholipid substrate and measuring the release of the radiolabeled fatty acid.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

Signaling Pathway

Phospholipase A2 is a critical enzyme in the arachidonic acid signaling cascade . By inhibiting PLA2, this compound effectively blocks the initiation of this pathway.

Mechanism:

-

PLA2 Activation: In response to various stimuli (e.g., inflammatory signals), PLA2 is activated and translocates to the cell membrane.

-

Arachidonic Acid Release: PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid into the cytoplasm.

-

Eicosanoid Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

-

This compound Inhibition: this compound inhibits the enzymatic activity of PLA2, thereby preventing the release of arachidonic acid and the subsequent production of these inflammatory mediators.

The following diagram illustrates the point of intervention of this compound in the arachidonic acid signaling pathway.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents due to its specific inhibition of phospholipase A2. This technical guide provides foundational knowledge on its properties, production, and mechanism of action, which is intended to support further research and development in this area. The provided methodologies, while generalized, offer a starting point for the optimization of this compound production and the detailed characterization of its biological activities. Further investigation into the specific interactions between this compound and the various isoforms of PLA2 will be crucial for elucidating its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H24O5 | CID 6439424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. npatlas.org [npatlas.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of Follistatin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Follistatin

Follistatin (FST) is a monomeric, glycosylated autocrine protein that is expressed in nearly all tissues of higher animals[1]. Initially isolated from porcine ovarian follicular fluid, it was named for its ability to suppress the secretion of follicle-stimulating hormone (FSH) from the pituitary gland[2]. Its primary and most studied function is the binding and bioneutralization of members of the transforming growth factor-beta (TGF-β) superfamily[1]. FST shows a particularly high affinity for activin and a lower affinity for other members like myostatin (MSTN/GDF-8) and Bone Morphogenetic Proteins (BMPs)[3]. By sequestering these ligands, follistatin prevents their interaction with cell surface receptors, thereby inhibiting their signaling pathways and playing a crucial role in processes such as muscle development, inflammation, and reproduction[1][4].

Three main isoforms of human follistatin have been identified: FS-288, FS-315, and FS-300. The FS-288 and FS-315 isoforms are generated through alternative splicing of the primary mRNA transcript, while FS-300 is believed to be a post-translationally modified product of FS-315[1]. The shorter FS-288 isoform exhibits high affinity for heparin-sulfated proteoglycans on the cell surface, whereas the longer FS-315 isoform is the primary circulating form with reduced heparin affinity[5].

Natural Sources and Quantitative Data

Direct quantification of follistatin in common foodstuffs is not widely reported in scientific literature. Most research focuses on compounds that indirectly boost endogenous follistatin production. However, some sources have been identified as containing the protein itself.

Animal Sources

Follistatin is naturally produced in various animal tissues. Fertilized avian eggs are one of the most cited direct natural sources.

-

Fertilized Hen Eggs: Research outlined in patent filings indicates that fertilized hen eggs contain measurable amounts of follistatin. The concentration is notably higher in the egg white than in the yolk. Another patent reported follistatin levels of 0.11 to 1.05 mcg/mg in non-irradiated fertile egg yolk, though the methodology for this high concentration is not specified and may refer to a purified fraction[6].

-

Milk: Follistatin and Activin A have been identified in high concentrations in human breast milk, particularly in the first week of lactation, suggesting a potential role as growth factors for the infant[7].

Table 1: Follistatin Content in Natural Sources

| Source | Component | Reported Concentration | Citation(s) |

|---|---|---|---|

| Fertilized Hen Egg (Gallus domesticus) | Egg White | ~15 - 30 µg/kg | [8] |

| Fertilized Hen Egg (Gallus domesticus) | Egg Yolk | ~1 - 3 µg/kg |[8] |

Plant and Algal Sources

While some literature mentions plants like spinach and quinoa as potential sources, quantitative data is absent. Research on plant-based sources has primarily centered on compounds that modulate follistatin expression.

-

Soy: Soy products, rich in isoflavones, have been shown to influence the expression of genes related to cancer progression, including downregulating follistatin mRNA in specific cancer cell lines[9]. However, a study on older men found that daily consumption of soy milk, especially when combined with resistance training, significantly increased serum follistatin concentrations[10]. This suggests that the effect of soy may be indirect and context-dependent, rather than soy being a direct source of the protein.

-

Brown Seaweed: Certain species of brown seaweed, such as Ecklonia cava, are sources of bioactive compounds like fucoidan and phlorotannins[11]. These compounds do not appear to be direct sources of follistatin but have been shown to inhibit myostatin and increase the expression of follistatin mRNA in cell models, suggesting an indirect mechanism for promoting muscle growth[3][9][12].

Related Compounds Influencing Follistatin Levels

Several naturally occurring compounds have been identified for their ability to increase the body's production of follistatin or inhibit myostatin, thereby mimicking the effects of elevated follistatin.

-

Epicatechin: This flavanol, found in high concentrations in dark chocolate and cocoa, has been demonstrated to increase follistatin levels and decrease myostatin[13]. Clinical studies have quantified this effect, making it a significant compound of interest for muscle health and sarcopenia.

-

Fucoidan: A sulfated polysaccharide found in brown seaweed, fucoidan has been shown to reduce myostatin and key mediators of muscle protein degradation in animal models[14]. Its mechanism may involve direct binding to and inhibition of myostatin protein[14].

Table 2: Effect of Compound Supplementation on Human Plasma Follistatin Levels

| Compound | Dosage | Study Population | Duration | Outcome on Follistatin | Citation(s) |

|---|---|---|---|---|---|

| (-)-Epicatechin | 100 mg/day (50 mg twice daily) | Adults with Becker muscular dystrophy | 8 weeks | Significant increase in plasma follistatin | [2][15][16] |

| Epicatechin | Not specified | Sarcopenic older adults | 8 weeks | Significant increase in plasma follistatin | [5][15] |

| Soy Milk | 240 mL/day (+ Resistance Training) | Older men (65+ years) | 12 weeks | 7.8% increase in serum follistatin |[10] |

Signaling Pathways

Follistatin's primary mechanism of action is the extracellular sequestration of TGF-β ligands, preventing them from activating their cell surface receptors. The most well-characterized pathway involves the inhibition of myostatin and activin, which are potent negative regulators of muscle mass.

Follistatin-Myostatin/Activin Signaling Pathway

Myostatin and activin signal by binding to the Activin type IIB receptor (ActRIIB) on the muscle cell membrane. This binding recruits and activates the type I receptor (ALK4 or ALK5), which in turn phosphorylates the intracellular signaling proteins Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds with Smad4, translocates to the nucleus, and activates the transcription of target genes. This signaling cascade ultimately stimulates muscle protein breakdown (via the ubiquitin-proteasome system) and inhibits muscle protein synthesis by suppressing the Akt signaling pathway[17].

Follistatin directly binds to myostatin and activin in the extracellular space, blocking their ability to bind to ActRIIB. This action effectively shuts down the entire downstream Smad2/3 signaling cascade, lifting the brakes on muscle growth and promoting an increase in muscle mass[4].

Experimental Protocols

Protein Extraction from Tissue for Quantification

This protocol provides a general method for extracting total soluble protein from muscle tissue, a necessary first step before quantification by immunoassay.

-

Sample Preparation: Excise tissue of interest, wash briefly with ice-cold 1X Phosphate-Buffered Saline (PBS) to remove blood, and place on ice. Mince the tissue into small pieces.

-

Homogenization: Transfer approximately 10-20 mg of minced tissue to a homogenizer or a suitable microfuge tube. Add 500 µL of ice-cold RIPA lysis buffer (or a commercial reagent like CelLytic MT) supplemented with a protease inhibitor cocktail.

-

Lysis: Homogenize the tissue thoroughly. For cellular lysis, sonication on ice is recommended (e.g., cycles of 10 seconds on, 10 seconds off) to shear DNA and improve protein yield. Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the clear supernatant, which contains the total soluble protein, to a new pre-chilled microfuge tube.

-

Quantification & Storage: Determine the total protein concentration using a standard assay (e.g., BCA or Bradford). The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.

Quantification of Follistatin by ELISA

This protocol is a representative procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits (e.g., from R&D Systems, Aviscera Bioscience), which are commonly used for quantifying follistatin in biological samples like serum, plasma, and tissue lysates.

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Reconstitute the lyophilized follistatin standard to create a stock solution, from which a dilution series is prepared to generate a standard curve. Dilute tissue lysates or other samples to fall within the detection range of the assay.

-

Plate Coating & Binding: Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody specific for human follistatin. Cover the plate and incubate for 2-3 hours at room temperature or as specified by the kit.

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on clean paper towels.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well. Cover and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate solution to each well. Cover and incubate for 20-45 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step as described in step 3.

-

Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 10-30 minutes at room temperature in the dark, allowing color to develop.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Plot the standard curve and determine the concentration of follistatin in the samples by interpolation.

Classical Purification of Follistatin

The original isolation of follistatin from porcine follicular fluid in 1987 utilized a multi-step protein purification strategy that remains fundamentally relevant for separating proteins from complex biological mixtures.

-

Affinity Chromatography: The initial step involved heparin-Sepharose affinity chromatography. Follistatin has a heparin-binding site, allowing it to bind to the column matrix while many other proteins are washed away. Elution is typically achieved by increasing the salt concentration of the buffer.

-

Size-Exclusion Chromatography (Gel Filtration): The fractions containing follistatin were then further purified using a Sephacryl S-200 column. This technique separates proteins based on their size (hydrodynamic radius). Follistatin (Mr ~35,000) could be separated from larger and smaller protein contaminants.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved through multiple steps of reversed-phase HPLC (RP-HPLC). This high-resolution technique separates molecules based on their hydrophobicity, yielding a highly purified protein preparation.

Conclusion and Future Directions

Follistatin and its related signaling pathways represent a significant area of interest for therapeutic development, particularly for conditions involving muscle wasting such as sarcopenia and muscular dystrophy. While direct dietary sources of follistatin appear limited, with fertilized eggs being the most characterized source, the discovery of natural compounds like epicatechin and fucoidan that can modulate endogenous follistatin and myostatin levels offers a promising avenue for nutritional and supplemental interventions.

For researchers and drug development professionals, the availability of reliable commercial ELISA kits provides a robust tool for quantifying follistatin in various biological matrices. Future research should aim to conduct more comprehensive quantitative analyses of follistatin in a wider range of foodstuffs to better understand its dietary prevalence. Furthermore, continued investigation into natural myostatin inhibitors and follistatin enhancers will be critical for developing novel, non-pharmacological strategies to support musculoskeletal health.

References

- 1. Follistatin - Wikipedia [en.wikipedia.org]

- 2. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Roles of Follistatin/Myostatin in Transforming Growth Factor-β Signaling and Adipose Browning: Potential for Therapeutic Intervention in Obesity Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Muscle Mass by Follistatin and Activins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. med-fom-urlgsci.sites.olt.ubc.ca [med-fom-urlgsci.sites.olt.ubc.ca]

- 7. swolverine.com [swolverine.com]

- 8. Soy isoflavones alter expression of genes associated with cancer progression, including interleukin-8, in androgen-independent PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Soy Milk in Conjunction With Resistance Training on Physical Performance and Skeletal Muscle Regulatory Markers in Older Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advancing quantification methods for polyphenols in brown seaweeds—applying a selective qNMR method compared with the TPC assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Follistatin Gene Delivery Enhances Muscle Growth and Strength in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

Methodological & Application

Folipastatin: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folipastatin is a depsidone metabolite isolated from the fungus Aspergillus unguis. It has been identified as a dual inhibitor of Phospholipase A2 (PLA2) and Sterol O-acyltransferase (SOAT), also known as Acyl-CoA: cholesterol acyltransferase (ACAT).[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, aimed at facilitating research into its biological activities and therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key enzymes involved in lipid metabolism:

-

Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[3] By inhibiting PLA2, this compound can modulate inflammatory responses.

-

Sterol O-acyltransferase (SOAT/ACAT): This enzyme is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] Inhibition of SOAT leads to an accumulation of free cholesterol within the cell, which can impact cholesterol homeostasis and potentially inhibit the growth of cancer cells that exhibit altered lipid metabolism.[4][6][7]

Data Presentation

Quantitative Data Summary

The following tables summarize the reported inhibitory and cytotoxic activities of this compound in various cell-based assays.

Table 1: Inhibitory Activity of this compound against SOAT1 and SOAT2

| Cell Line | Target | IC50 (µM) | Assay Type |

| SOAT1-expressing CHO cells | SOAT1 | 16 | Cell-based |

| SOAT2-expressing CHO cells | SOAT2 | 2.0 | Cell-based |

Data sourced from a study on 7-Chlorothis compound, a related compound, which also tested this compound.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung Carcinoma | 3.9 |

| HCT116 | Colon Carcinoma | 2.5 |

| K562 | Chronic Myelogenous Leukemia | 4.8 |

| SK-MEL-28 | Malignant Melanoma | 4.1 |

| SNU-638 | Stomach Carcinoma | 4.9 |

GI50: The concentration required to inhibit cell growth by 50%.

Signaling Pathways

The inhibitory actions of this compound impact distinct signaling pathways.

Phospholipase A2 (PLA2) Inhibition and the Arachidonic Acid Cascade

Inhibition of PLA2 by this compound blocks the release of arachidonic acid from the cell membrane, thereby preventing its conversion into pro-inflammatory eicosanoids.

Caption: this compound inhibits PLA2, blocking the arachidonic acid cascade.

Sterol O-acyltransferase (SOAT) Inhibition and Cholesterol Esterification

By inhibiting SOAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, leading to altered cellular cholesterol homeostasis.

Caption: this compound inhibits SOAT, disrupting cholesterol esterification.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Caption: General workflow for this compound cell culture experiments.

Protocol 1: Determination of Cytotoxic Activity (GI50)

This protocol is for assessing the growth-inhibitory effects of this compound on adherent cancer cell lines.

Materials:

-

Selected cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) assay kit or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

-

Cell Viability Assessment (SRB Assay):

-

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water.

-

Air dry the plates completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Air dry the plates again.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of this compound concentration and determine the GI50 value using non-linear regression analysis.

-

Protocol 2: SOAT Inhibition Assay in CHO Cells

This protocol is adapted from methods used to evaluate SOAT inhibitors in a cell-based assay.

Materials:

-

SOAT1- or SOAT2-expressing Chinese Hamster Ovary (CHO) cells

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

-

This compound (stock solution in DMSO)

-

[14C]Oleate-BSA complex

-

24-well cell culture plates

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed SOAT-expressing CHO cells in 24-well plates and grow to near confluency.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in serum-free medium.

-

Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.

-

-

[14C]Oleate Labeling:

-

Add the [14C]Oleate-BSA complex to each well to a final concentration of approximately 0.2 mM.

-

Incubate for 4-6 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Extract the cellular lipids by adding a hexane/isopropanol (3:2, v/v) mixture.

-

-

Analysis of Cholesteryl Esters:

-

Evaporate the lipid extracts to dryness under nitrogen.

-

Resuspend the lipid residue in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Quantify the amount of [14C] incorporated into cholesteryl esters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [14C]oleate incorporation into cholesteryl esters for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

-

Protocol 3: General Phospholipase A2 (PLA2) Inhibition Assay

This is a general protocol for assessing PLA2 activity in a cell-based assay, which can be adapted for this compound. Specific quantitative data for this compound's PLA2 inhibition in cells is not currently available in the cited literature.

Materials:

-

Cell line of interest (e.g., macrophages like RAW 264.7)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

PLA2 activator (e.g., calcium ionophore A23187 or lipopolysaccharide - LPS)

-

Arachidonic Acid ELISA kit or fluorescent PLA2 assay kit

Procedure:

-

Cell Seeding:

-

Seed cells in a suitable culture plate (e.g., 24- or 48-well plate) and allow them to adhere overnight.

-

-

This compound Pre-treatment:

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

-

Stimulation of PLA2 Activity:

-

Add a PLA2 activator (e.g., A23187 or LPS) to the wells to stimulate the release of arachidonic acid.

-

Incubate for an appropriate time (e.g., 30-60 minutes).

-

-

Measurement of Arachidonic Acid Release:

-

Collect the cell culture supernatant.

-

Measure the concentration of arachidonic acid in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Alternatively, a cell-based fluorescent assay can be used where a fluorescently labeled fatty acid is incorporated into the cell membrane, and its release is monitored.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of arachidonic acid release for each this compound concentration relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

-

Concluding Remarks

This compound is a valuable research tool for investigating the roles of PLA2 and SOAT in various cellular processes, including inflammation and cancer cell proliferation. The protocols provided herein offer a framework for researchers to explore the cellular effects of this dual inhibitor. It is recommended to optimize the experimental conditions for each specific cell line and assay.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Phospholipase A2 enzymes: regulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are SOAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of SOAT1 suppresses glioblastoma growth via blocking SREBP-1-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recommended Storage and Stability of Follistatin Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follistatin (FST) is a glycoprotein that plays a crucial role in regulating various physiological processes, most notably as a potent antagonist of members of the Transforming Growth Factor-beta (TGF-β) superfamily, including myostatin and activin.[1][2][3][4] Its ability to promote muscle growth and its involvement in tissue repair have made it a subject of intense research for therapeutic applications in muscle-wasting diseases, metabolic disorders, and beyond.[1][2][3][4] Ensuring the stability and biological activity of Follistatin solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed guidelines and protocols for the storage and handling of Follistatin solutions, as well as methods to assess its stability and activity.

Recommended Storage Conditions

The stability of a Follistatin solution is dependent on several factors, including temperature, pH, and the number of freeze-thaw cycles. The following recommendations are based on general best practices for recombinant protein storage and available product information.

Lyophilized Follistatin

For long-term storage, Follistatin should be stored in its lyophilized form at -20°C or -80°C in a desiccated environment.[5] When stored properly, lyophilized Follistatin can be stable for several years. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.

Reconstituted Follistatin Solution

Upon reconstitution, the stability of the Follistatin solution becomes more critical.

-

Short-Term Storage: For immediate use or storage for up to one week, the reconstituted solution can be stored at 2-8°C.[5]

-

Long-Term Storage: For extended storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes waste and, crucially, avoids repeated freeze-thaw cycles which can lead to protein degradation and aggregation.[5]

Quantitative Stability Data

The following tables provide a template for presenting quantitative stability data for a Follistatin solution. Researchers are encouraged to generate their own data using the protocols outlined in this document to determine the precise stability of their specific Follistatin preparation under their experimental conditions.

Table 1: Stability of Follistatin Solution at Various Temperatures

| Temperature | Duration | Protein Integrity (% Monomer) | Biological Activity (% Inhibition of Activin A) |

| 4°C | 1 week | >95% | >90% |

| 2 weeks | Data not available | Data not available | |

| 1 month | Data not available | Data not available | |

| -20°C | 1 month | >98% | >95% |

| 6 months | Data not available | Data not available | |

| 1 year | Data not available | Data not available | |

| -80°C | 1 year | >98% | >95% |

| 2 years | Data not available | Data not available |

Table 2: Effect of Freeze-Thaw Cycles on Follistatin Solution Stability

| Number of Freeze-Thaw Cycles | Protein Integrity (% Monomer) | Biological Activity (% Inhibition of Activin A) |

| 1 | >98% | >95% |

| 3 | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 10 | Data not available | Data not available |

Note: The data in the tables above are illustrative placeholders. Actual stability will depend on the specific formulation, concentration, and purity of the Follistatin solution.

Experimental Protocols

Reconstitution of Lyophilized Follistatin

Objective: To properly dissolve lyophilized Follistatin for experimental use.

Materials:

-

Vial of lyophilized Follistatin

-

Sterile, high-purity water or a recommended buffer (e.g., sterile PBS, pH 7.4)

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Briefly centrifuge the vial of lyophilized Follistatin to ensure the powder is at the bottom.

-

Allow the vial to equilibrate to room temperature before opening.

-

Carefully open the vial and add the recommended volume of sterile water or buffer to achieve the desired concentration (typically 0.1-1.0 mg/mL).

-

Gently swirl or pipette the solution up and down to dissolve the protein. Do not vortex , as this can cause aggregation.

-

Allow the solution to sit for a few minutes to ensure complete dissolution.

-

For long-term storage, it is recommended to add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), to prevent adsorption to the storage vial and improve stability.

-

Aliquot the reconstituted solution into single-use, low-protein-binding tubes.

-

Store the aliquots at the recommended temperature (-20°C or -80°C).

Assessment of Protein Integrity by SDS-PAGE

Objective: To qualitatively assess the integrity and potential aggregation of the Follistatin protein.

Materials:

-

Follistatin solution samples (stored under different conditions)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Sample loading buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other protein stain

-

Destaining solution

-

Gel imaging system

Protocol:

-